molecular formula C18H16N2O4 B11179572 Terephthalamide, N,N'-difurfuryl- CAS No. 61190-73-6

Terephthalamide, N,N'-difurfuryl-

Cat. No.: B11179572
CAS No.: 61190-73-6
M. Wt: 324.3 g/mol
InChI Key: QUKOGOJUPVYWHS-UHFFFAOYSA-N
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Description

N1,N4-BIS[(FURAN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE is an organic compound characterized by the presence of furan rings and benzene dicarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS[(FURAN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of furan-2-carboxaldehyde with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N1,N4-BIS[(FURAN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS[(FURAN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

N1,N4-BIS[(FURAN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N1,N4-BIS[(FURAN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-BIS[(PYRIDIN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE
  • N1,N4-BIS[(THIOPHEN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE

Uniqueness

N1,N4-BIS[(FURAN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to pyridine or thiophene analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61190-73-6

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

1-N,4-N-bis(furan-2-ylmethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C18H16N2O4/c21-17(19-11-15-3-1-9-23-15)13-5-7-14(8-6-13)18(22)20-12-16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22)

InChI Key

QUKOGOJUPVYWHS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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